![molecular formula C10H12N2O2 B180525 ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate CAS No. 147740-01-0](/img/structure/B180525.png)

ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate

Vue d'ensemble

Description

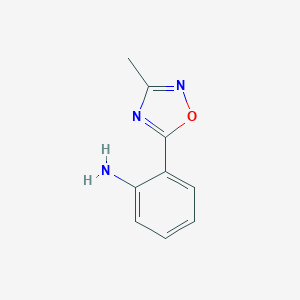

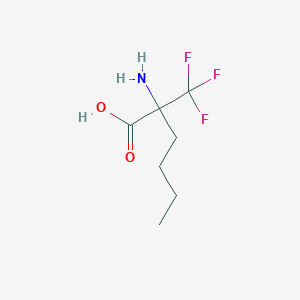

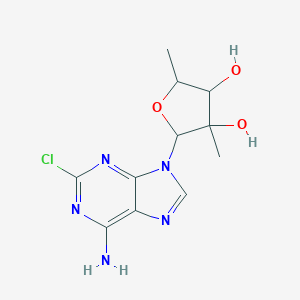

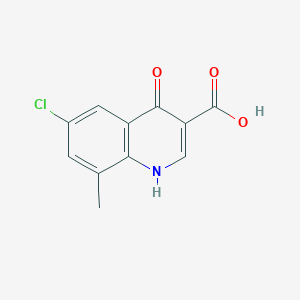

“Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate” is a type of saturated aromatic heterocyclic compound . It is part of the pyrrolopyridine family, which has been of interest due to their close similarity with the purine bases adenine and guanine .

Synthesis Analysis

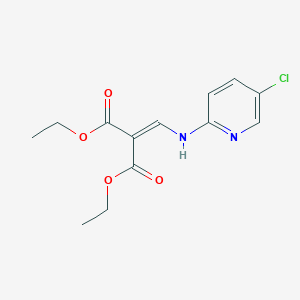

The synthesis of pyrrolopyridine derivatives, including “ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate”, has been achieved through various methods. One such method involves a base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile as well as its ester and amide derivatives . Another method involves the reaction with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The pyrrolopyridine core of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is a key structural motif in the synthesis of heterocyclic compounds. These structures are significant due to their presence in numerous pharmacologically active molecules. The compound serves as a precursor in the synthesis of diverse heterocyclic derivatives that can exhibit a wide range of biological activities .

Biomedical Research

In the realm of biomedical research, this compound is utilized for the development of new therapeutic agents. Its structural similarity to nucleotides makes it a valuable scaffold for the design of drugs targeting nucleotide-binding enzymes or receptors. This has implications in the development of treatments for diseases such as cancer and viral infections .

Material Science

Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate can be used in material science for the creation of novel organic materials. Its rigid structure and potential for functionalization make it suitable for constructing organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and other electronic devices .

Chemical Biology

In chemical biology, this compound is a tool for probing biological systems. Modified versions of the molecule can be designed to interact with specific biological targets, allowing researchers to study biological pathways and processes at a molecular level. This can lead to a better understanding of cellular functions and disease mechanisms .

Agricultural Chemistry

The pyrrolopyridine ring system is also found in compounds with agricultural applications. Derivatives of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate can act as herbicides or pesticides. By modifying the side chains, researchers can develop new compounds that are more effective and environmentally friendly .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in chromatographic methods or spectroscopic analysis. Its well-defined structure and properties allow for accurate calibration and quantification of complex mixtures, aiding in the identification of unknown substances .

Mécanisme D'action

Target of Action

The primary targets of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate interacts with FGFRs, inhibiting their activity . This inhibition occurs when the compound forms a hydrogen bond with a specific residue in the FGFR, leading to a decrease in the receptor’s activity .

Biochemical Pathways

The inhibition of FGFRs by ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate affects several downstream signaling pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial adme (absorption, distribution, metabolism, and excretion) properties, potentially leading to good bioavailability .

Result of Action

The inhibition of FGFRs by ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate can lead to a decrease in cell proliferation and an increase in apoptosis . This makes the compound a potential candidate for cancer therapy, as abnormal activation of FGFRs is associated with the progression and development of several cancers .

Propriétés

IUPAC Name |

ethyl 5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-14-10(13)12-6-8-4-3-5-11-9(8)7-12/h3-5H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBKEVNPKSZQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC2=C(C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596813 | |

| Record name | Ethyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate | |

CAS RN |

147740-01-0 | |

| Record name | Ethyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B180454.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B180465.png)

![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B180468.png)

![4-Chloro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B180473.png)